molecular formula C16H17ClN2O4 B2843581 3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2034304-14-6

3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2843581
CAS No.: 2034304-14-6
M. Wt: 336.77
InChI Key: ZISQRHUBHGJKNG-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 2034304-14-6) is a small molecule isoxazole derivative of interest in medicinal chemistry and drug discovery research. This high-purity compound, with a molecular formula of C16H17ClN2O4 and a molecular weight of 336.77 g/mol, features a chlorophenyl-substituted isoxazole core linked to a hydroxyoxolane group via a carboxamide bridge . The presence of the hydroxyoxolane (tetrahydrofuran) moiety contributes to the molecule's polarity and offers a potential handle for further chemical modification or interaction with biological targets. Compounds within this structural class have been investigated for their potential as inhibitors of biologically significant enzymes. Specifically, research into substituted azole heterocycles has highlighted their relevance in the inhibition of 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD-1), a therapeutic target for metabolic conditions such as diabetes, obesity, and dyslipidemia . The structural features of this compound suggest potential application in similar biochemical pathways. This product is intended for research purposes as a building block or reference standard in hit-to-lead optimization campaigns, target identification studies, and pharmacological profiling. It is supplied for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can obtain this compound in quantities ranging from 1mg to 25mg to support their investigative work.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-10-13(15(20)18-8-16(21)6-7-22-9-16)14(19-23-10)11-4-2-3-5-12(11)17/h2-5,21H,6-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISQRHUBHGJKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3(CCOC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide involves multiple steps, starting with the preparation of the chlorophenyl and hydroxytetrahydrofuran intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction typically requires the use of solvents such as tetrahydrofuran and reagents like potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while substitution of the chlorine atom can yield various substituted phenyl derivatives .

Scientific Research Applications

3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities among analogs:

Compound Name (IUPAC) Substituent on Carboxamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Functional Features Evidence ID
3-(2-Chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide (3-Hydroxyoxolan-3-yl)methyl C₁₇H₁₉ClN₂O₄ ~364.8 Hydroxyl group enhances solubility; tetrahydrofuran ring modulates rigidity.
3-(2-Chlorophenyl)-N-(diphenylmethyl)-5-methyl-1,2-oxazole-4-carboxamide Diphenylmethyl C₂₄H₁₉ClN₂O₂ 402.878 Bulky lipophilic group; may reduce solubility but improve membrane permeability.
3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide 5-Methyl-1,2-oxazol-3-yl C₁₄H₁₁ClN₄O₃ 318.72 Bis-heterocyclic structure; potential for dual binding interactions.
N-[2-(4-Sulfamoylphenyl)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 2-(4-Sulfamoylphenyl)ethyl C₂₀H₁₉ClN₄O₄S 454.91 Sulfonamide group introduces polarity and potential enzyme inhibition.
3-(2-Chlorophenyl)-N-(prop-2-en-1-yl)-5-methyl-1,2-oxazole-4-carboxamide Allyl (prop-2-en-1-yl) C₁₄H₁₃ClN₂O₂ 276.72 Small, flexible substituent; may confer metabolic instability.
3-(2-Chlorophenyl)-N-(4-(dimethylamino)phenyl)-5-methyl-1,2-oxazole-4-carboxamide 4-(Dimethylamino)phenyl C₂₀H₁₉ClN₄O₂ 382.85 Aromatic amine enhances basicity; may improve CNS penetration.
N-(2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 2-Hydroxy-2-(1-methylpyrrolyl)ethyl C₁₈H₁₈ClN₃O₃ 359.81 Hydroxy-pyrrole hybrid; balances hydrophilicity and π-π interactions.

Pharmacodynamic and Physicochemical Comparisons

Solubility and Bioavailability The hydroxyoxolan-3-ylmethyl substituent in the target compound introduces a hydroxyl group, improving aqueous solubility compared to the diphenylmethyl analog (logP ~2.5 vs. ~4.2 estimated) .

Metabolic Stability The allyl substituent () is prone to oxidative metabolism via cytochrome P450 enzymes, reducing its half-life compared to the more stable hydroxyoxolan group . The dimethylaminophenyl analog () may undergo N-demethylation, generating active metabolites with prolonged effects .

Target Binding and Selectivity

  • The bis-oxazole analog () could engage in dual hydrogen bonding with kinase ATP-binding pockets, as seen in similar heterocyclic scaffolds .
  • The hydroxy-pyrrole hybrid () mimics natural ligands for receptors requiring both hydrogen bonding and hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide, and what challenges arise during its synthesis?

  • Methodology :

  • Intermediate Preparation : Start with a 2-chlorophenyl-containing precursor (e.g., 2-chlorobenzaldehyde) to form the oxazole core via condensation with reagents like hydroxylamine or nitriles under acidic conditions .
  • Carboxamide Coupling : React the oxazole intermediate with (3-hydroxyoxolan-3-yl)methylamine using coupling agents such as HATU or EDC in anhydrous DMF or THF .
  • Challenges : Steric hindrance from the bulky (3-hydroxyoxolan-3-yl)methyl group may reduce coupling efficiency. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the chlorophenyl group and δ 4.0–4.5 ppm for the hydroxyoxolan moiety) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 379.1 for C17_{17}H17_{17}ClN2_2O4_4) .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and analyze using SHELXL or OLEX2 .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

  • Assay Design :

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC50_{50} determination .
  • Enzyme Inhibition : Assess binding to kinases or proteases via fluorescence polarization or FRET-based assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

  • Process Optimization :

  • DoE (Design of Experiments) : Use factorial designs to evaluate temperature, solvent polarity, and catalyst loading. For example, higher yields (>75%) may occur at 60°C in DMF with 1.2 eq. EDC .
  • Flow Chemistry : Implement continuous-flow systems to enhance reaction control and scalability, reducing byproduct formation .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce purification steps .

Q. What structural features of this compound contribute to its potential bioactivity, and how can SAR studies be designed?

  • SAR Strategy :

  • Core Modifications : Synthesize analogs with substituted oxazoles (e.g., 5-ethyl instead of 5-methyl) to assess steric effects .
  • Hydroxyoxolan Substitution : Replace the hydroxyoxolan group with other heterocycles (e.g., tetrahydrofuran derivatives) to study hydrogen-bonding interactions .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict binding modes to targets like COX-2 or viral proteases .

Q. How can contradictory data in crystallographic and spectroscopic analyses be resolved?

  • Data Reconciliation :

  • Dynamic vs. Static Disorder : If X-ray data shows disorder in the hydroxyoxolan group, perform variable-temperature NMR to confirm dynamic behavior .
  • Tautomeric Forms : Use 15N^{15}N-NMR or IR spectroscopy to distinguish oxazole tautomers (e.g., enol-keto equilibria) .
  • DFT Calculations : Compare experimental (XRD/NMR) and computed (Gaussian/B3LYP) geometries to validate structural assignments .

Q. What advanced techniques are recommended for studying its metabolic stability and degradation pathways?

  • Metabolic Profiling :

  • LC-MS/MS : Incubate the compound with liver microsomes (human/rat) and monitor metabolites via UPLC-QTOF-MS .
  • Isotope Labeling : Use 13C^{13}C-labeled analogs to track degradation products in simulated gastric fluid (pH 2.0) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .

Methodological Considerations

Q. How should researchers handle this compound to ensure laboratory safety without compromising experimental outcomes?

  • Safety Protocols :

  • PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy (similar to related oxazoles) .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile intermediates (e.g., chloroacetyl chloride) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

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